Pharmacokinetic Profile: Reduced Tmax and MRT Compared to Prodrug Albendazole
Direct administration of Albendazole Oxide eliminates the need for first-pass hepatic sulfoxidation, resulting in a significantly shorter time to reach peak plasma concentration (Tmax) and mean residence time (MRT) compared to oral dosing with the Albendazole prodrug [1]. In sheep, the Tmax for the active sulfoxide metabolite was 7.25 ± 3.57 hours following Albendazole Oxide administration versus 8.75 ± 2.61 hours following Albendazole prodrug administration. Furthermore, the MRT was significantly shorter for Albendazole Oxide (12.89 ± 3.00 h) compared to the prodrug (15.66 ± 2.34 h) (P < 0.01) [1]. This demonstrates a more rapid achievement of therapeutic plasma levels.
| Evidence Dimension | Time to Maximum Concentration (Tmax) of Active Sulfoxide (ABZSO) |
|---|---|
| Target Compound Data | 7.25 ± 3.57 hours |
| Comparator Or Baseline | Albendazole prodrug: 8.75 ± 2.61 hours |
| Quantified Difference | Difference of 1.5 hours (faster absorption) |
| Conditions | Single oral dose of 10 mg/kg in sheep; HPLC analysis of serum. |
Why This Matters
Faster Tmax is critical for acute interventions and achieving effective concentrations more rapidly in target tissues.
- [1] Qiu, Y., Wang, D., Zhou, Z., Zhou, S., Cao, J., Yan, H., Ling, S., Cai, Q., Li, T., & Wang, X. (2000). Comparative Pharmacokinetics of Metabolite of Albendazole Oxide and Albendazole in Sheep Body. Journal of Huazhong Agricultural University, 19(5), 461-464. View Source
